2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile

説明

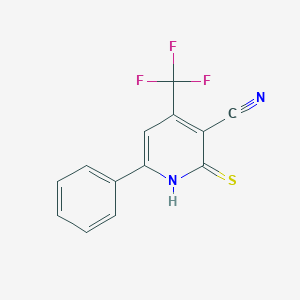

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C13H7F3N2S and a molecular weight of 280.27 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a phenyl group, and a mercapto group attached to a nicotinonitrile core. It is used in various scientific research applications due to its distinctive chemical properties.

準備方法

The synthesis of 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile with a thiol reagent, such as thiourea, in the presence of a base like potassium carbonate. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and quality control to ensure the final product meets industry standards.

化学反応の分析

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Reagents like sodium methoxide can be used for such transformations.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically yields sulfoxides or sulfones, while reduction of the nitrile group results in amines.

科学的研究の応用

Pharmaceutical Development

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile is being explored as a lead compound for developing new pharmaceuticals. Its biological activity suggests potential applications in treating various diseases, particularly those requiring modulation of enzyme activities or protein interactions. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy in drug formulations .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. It has been studied for its ability to influence cell proliferation and apoptosis in cancerous cells, making it a candidate for further investigation in oncology .

Antifungal Applications

The compound has also demonstrated antifungal activity, suggesting its utility in combating fungal infections. This application is particularly relevant given the increasing resistance of fungal pathogens to conventional treatments .

Biochemical Research

In biochemical studies, this compound has been shown to interact with thiol groups in proteins, potentially altering protein function and modulating various biological pathways. This interaction can be pivotal for understanding disease mechanisms and developing targeted therapies .

Case Study 1: Antitumor Mechanisms

A study focusing on the antitumor effects of this compound revealed that it induces apoptosis in specific cancer cell lines through the activation of caspase pathways. The compound was tested against several cancer types, showing varying degrees of efficacy depending on the cellular context.

Case Study 2: Antifungal Efficacy

Another research project evaluated the antifungal properties of this compound against common fungal strains. Results indicated significant inhibition of fungal growth at low concentrations, highlighting its potential as an antifungal agent.

作用機序

The mechanism by which 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile exerts its effects depends on its interaction with molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate enzyme activities and signal transduction pathways, leading to various biological effects.

類似化合物との比較

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:

2-Mercapto-6-phenyl-4-methylpyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

2-Mercapto-6-phenyl-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine core instead of a nicotinonitrile core, leading to variations in biological activity.

2-Mercapto-6-phenyl-4-(trifluoromethyl)benzothiazole: Features a benzothiazole core, which can influence its interaction with biological targets.

The presence of the trifluoromethyl group in this compound distinguishes it from these similar compounds, contributing to its unique chemical and biological properties .

生物活性

2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS No: 104960-49-8) is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H7F3N2S, with a molar mass of 280.27 g/mol. It has a melting point of approximately 181 °C, indicating stability at room temperature, which is advantageous for various applications in biochemical research and drug development .

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, related compounds have shown the ability to inhibit cysteine-reactive enzymes, which can affect cellular signaling pathways and metabolic processes .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of nicotinonitrile compounds can possess antimicrobial properties, potentially making them candidates for further investigation in treating infections caused by resistant strains .

- Antiparasitic Effects : Similar compounds have been explored for their efficacy against gastrointestinal nematodes, suggesting that this compound may also exhibit antiparasitic activity .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Case Studies

- Enzyme Targeting : A study focused on the enzyme adenosine deaminase (ADA), where modifications to similar electrophilic compounds led to selective inhibition. This highlights the potential for this compound to be developed into a therapeutic agent targeting specific enzymes involved in diseases such as cancer .

- Antimicrobial Efficacy : Research into the antimicrobial properties of related nicotinonitriles revealed promising results against resistant bacterial strains. These findings suggest that further exploration into the antimicrobial potential of this compound could yield significant therapeutic benefits .

- Antiparasitic Applications : The compound's structural similarities to known anthelmintics prompt investigation into its efficacy against parasitic infections in livestock. Studies have shown that derivatives with similar functional groups effectively target nematodes, indicating a potential application for this compound in veterinary medicine .

特性

IUPAC Name |

6-phenyl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2S/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)18-12(19)9(10)7-17/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBJUXYKUJPFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349998 | |

| Record name | 6-Phenyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104960-49-8 | |

| Record name | 6-Phenyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。